molecular formula C13H26O4 B1676718 2,3-Dihydroxypropyl decanoate CAS No. 2277-23-8

2,3-Dihydroxypropyl decanoate

Cat. No.: B1676718
CAS No.: 2277-23-8
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl decanoate: glyceryl caprate , is a monoester lipid derived from glycerine and capric acid. It is a white, stable powder with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. One efficient method involves a solvent-free microwave-assisted synthesis, where decanoic acid reacts with glycerol derivatives such as glycidol or glycerol carbonate . This method is advantageous due to its high efficiency and environmentally friendly nature.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of decanoic acid with glycerol under controlled conditions. The reaction is catalyzed by acid or base catalysts, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Glyceryl monostearate: Similar structure but with a stearic acid moiety instead of decanoic acid.

    Glyceryl monolaurate: Contains lauric acid instead of decanoic acid.

    Glyceryl monooleate: Contains oleic acid, an unsaturated fatty acid.

Uniqueness: 2,3-Dihydroxypropyl decanoate is unique due to its specific fatty acid chain length (decanoic acid) and its ability to act as an effective emulsifying agent.

Properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
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Record name Monoctanoin component B
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Record name Glyceryl monocaprate
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Record name Decanoic acid, monoester with 1,2,3-propanetriol
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Record name Decanoic acid, monoester with glycerol
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Record name Decanoic acid, ester with triglycerol trioctanoate
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Record name 2,3-Dihydroxypropyl decanoate
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Record name GLYCERYL 1-CAPRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Monocaprin exhibits broad-spectrum antimicrobial activity, primarily targeting the cell membranes of microorganisms. [, , , , ] For enveloped viruses, like herpes simplex virus (HSV) and HIV, monocaprin disrupts the viral envelope, leading to inactivation. [, , ] In bacteria, it disrupts the cell membrane, causing leakage of cellular contents and ultimately cell death. [, , ] The exact mechanism of disruption is not fully understood, but it is believed to involve alterations in membrane fluidity and permeability. [, ]

ANone: Yes, monocaprin's mechanism differs slightly between Gram-positive and Gram-negative bacteria. While it disrupts the cell membrane in both, studies suggest it primarily targets the lipopolysaccharides in the cell walls of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] In contrast, it acts directly on the cell membrane of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. [, ]

ANone: Monocaprin, also known as 2,3-Dihydroxypropyl decanoate or glycerol monocaprate, has the molecular formula C13H26O4 and a molecular weight of 246.35 g/mol.

ANone: Yes, several studies have utilized spectroscopic techniques to characterize monocaprin. NMR (1H and 13C) and FTIR spectroscopy have been used to confirm its structure and purity. [, ] WAXS has been used to study its behavior in nonpolar oil systems, revealing its tendency to form solid dispersions at room temperature. []

ANone: Yes, compatibility can be a concern. For instance, incorporating monocaprin into bread dough negatively affects dough formation and inhibits yeast fermentation. [, ] In pharmaceutical hydrogels, the type and concentration of gelling agents like carbomer and sodium carboxymethylcellulose can influence monocaprin’s antiviral activity. [, ] Additionally, certain surfactants, particularly at high concentrations, can reduce its antimicrobial activity, possibly due to micellar entrapment. []

ANone: While monocaprin is not typically considered a catalyst, research suggests it can influence enzymatic reactions. Studies have shown that monocaprin, when adsorbed onto different surfaces, can affect the activity and selectivity of lipase in catalyzing the hydrolysis or condensation of capric acid. []

ANone: While computational studies specifically focused on monocaprin are limited in the provided research, QSAR modeling could be employed to predict the activity of monocaprin analogs and guide the development of more potent derivatives. [] Molecular dynamics simulations could provide insights into its interactions with cell membranes, further elucidating its mechanism of action. []

ANone: Studies indicate a strong correlation between the length of the fatty acid chain and antimicrobial activity. Monocaprin, with a 10-carbon chain, exhibits higher activity than monocaprylin (8 carbons) but lower than monolaurin (12 carbons). [, , ] This suggests that an optimal chain length exists for maximal activity, likely related to the compound's ability to interact with and disrupt microbial membranes. []

ANone: Yes, the addition of monocaprin can significantly affect food texture. For example, in breadmaking, incorporating monocaprin negatively impacts dough formation and results in a denser, less voluminous loaf. [, ] This effect is likely due to monocaprin's interactions with gluten, hindering its ability to form a cohesive dough structure.

ANone: Yes, studies have shown that hydrogels containing monocaprin effectively prevent intravaginal and intracutaneous infections with HSV-2 in mice. [] These findings support monocaprin's potential as a topical microbicide for preventing sexually transmitted infections. [] Further research, including clinical trials, is needed to confirm its efficacy and safety in humans.

ANone: Studies suggest that the development of resistance to monocaprin is less likely compared to traditional antibiotics. Research on Neisseria gonorrhoeae repeatedly exposed to sub-lethal concentrations of monocaprin found no significant increase in minimum inhibitory concentration. [] This suggests that monocaprin's mechanism of action, primarily targeting the cell membrane, presents a higher barrier to resistance development. [, ]

ANone: Several drug delivery systems have been investigated to enhance monocaprin's efficacy and target its delivery. Hydrogels are a promising delivery system for topical application, particularly for mucosal surfaces. [, , , ] Research has also explored incorporating monocaprin into polymeric nanoparticles to potentially improve its stability, bioavailability, and controlled release. []

ANone: Gas chromatography (GC) coupled with a flame ionization detector (FID) is a common and reliable method for quantifying monocaprin. [] This method allows for the separation and quantification of different fatty acids and their derivatives, ensuring accurate analysis.

ANone: Validation of analytical methods for monocaprin, typically GC-FID, involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), following ICH guidelines. [] This ensures the reliability and reproducibility of the analytical data.

ANone: Stringent quality control measures are essential throughout the development and manufacturing of monocaprin-containing products. These include:

    ANone: The research provided doesn't offer specific details on these aspects of monocaprin. Given its classification as a medium-chain fatty acid derivative, it's reasonable to anticipate interactions with metabolic pathways and potential impact on drug transporters. Further investigations are required to characterize these interactions thoroughly.

    ANone: Several alternatives to monocaprin exist, each with its own advantages and limitations. These include:

    • Other fatty acids and monoglycerides: Lauric acid, myristoleic acid, and their monoglyceride counterparts exhibit potent antimicrobial activity. [, , ]
    • Plant-derived compounds: Natural compounds with antimicrobial properties, like essential oils (tea tree oil), offer potential alternatives. []

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